3-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine
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Overview
Description
3-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyridazine is a complex organic compound that features a piperazine ring substituted with a chlorobenzenesulfonyl group and a pyridazine ring substituted with a pyrrolidinyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyridazine typically involves multiple steps. . The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar multi-step synthetic routes with optimizations for scale-up. These optimizations may include the use of continuous flow reactors and automated synthesis platforms to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorobenzenesulfonyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
3-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyridazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies exploring its effects on cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyridazine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. The exact pathways and targets are still under investigation, but preliminary studies suggest significant effects on dopamine and serotonin receptors .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound also features a piperazine ring and is known for its biological activity as a dopamine and serotonin antagonist.
4-(3-Methoxyphenyl)piperazin-1-yl derivatives: These compounds have shown significant anti-HIV activity and follow Lipinski’s rule of five for drug-likeness.
Uniqueness
3-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyridazine is unique due to its combination of a chlorobenzenesulfonyl group and a pyridazine ring, which confer specific chemical and biological properties not found in other similar compounds
Properties
Molecular Formula |
C18H22ClN5O2S |
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Molecular Weight |
407.9 g/mol |
IUPAC Name |
3-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-6-pyrrolidin-1-ylpyridazine |
InChI |
InChI=1S/C18H22ClN5O2S/c19-15-3-5-16(6-4-15)27(25,26)24-13-11-23(12-14-24)18-8-7-17(20-21-18)22-9-1-2-10-22/h3-8H,1-2,9-14H2 |
InChI Key |
OLMWRHFARCVBPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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